![molecular formula C12H14O B6299252 {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2165347-55-5](/img/structure/B6299252.png)
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
Vue d'ensemble
Description
“{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol” is a chemical compound with the CAS Number: 2165347-55-5 . It has a molecular weight of 174.24 and its IUPAC name is (3-phenylbicyclo[1.1.1]pentan-1-yl)methanol . The compound is in the form of a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 . This indicates that the compound has a bicyclic structure with a phenyl group attached to one of the bridgehead carbons and a methanol group attached to the other.Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . Its molecular weight is 174.24 , and its linear formula is C12H14O .Applications De Recherche Scientifique
Photochemistry and Radical Intermediates
- A study on the methane monooxygenase (MMO) system from Methylococcus capsulatus (Bath) utilized various mechanistic probes, including bicyclo[2.1.0]pentane, to investigate the formation of radical intermediates in the catalytic cycle. Hydroxylation of these substrates provided insights into the MMO's radical-based reactions (Liu, Johnson, Newcomb, & Lippard, 1993).
Photochromic Units and Fluorescence
- Research involving the synthesis of bis-1,3-(4-iodophenyl)bicyclo[1.1.1]pentane, which is related to the chemical structure of interest, highlighted its use in linking photochromic units and a fluorescent anthracene derivative. This study demonstrated quantitative resonance energy transfer between these components (de Meijere et al., 2007).
Charge Transfer States in Disilane Derivatives
- An investigation into 1-(p-cyanophenyl)-2-(pentamethyldisilanyl)cyclopentene, which exhibits fluorescence behavior relevant to charge-transfer states, could provide insights into similar structural analogs like "{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol." These findings offer a foundation for understanding the photophysical properties of related compounds (Steinmetz, Yu, & Li, 1994).
Synthesis of Nitrogen- and Oxygen-Containing Heterocycles
- The compound 3-[(alkylsulfanyl)methyl]pentane-2,4-diones, which shares structural similarities with "this compound," was utilized in synthesizing nitrogen- and oxygen-containing heterocycles. This research can be informative for understanding the reactivity and potential applications of similar bicyclic compounds (Баева, Нугуманов, Гатауллин, & Фатыхов, 2020).
High-Performance Diesel Fuel Blends
- A study exploring the use of 1-pentanol, a higher-chain alcohol, as a blend with diesel fuel, provides insights into the potential of bicyclic alcohols like "this compound" for similar applications. This research highlights the emission characteristics and power generation capabilities of such blends (Yilmaz & Atmanli, 2017).
Ligand Synthesis in Coordination Chemistry
- Phenyl(1,3,5-triaza-7-phosphatricyclo[3.3.1.1(3,7)]dec-6-yl)methanol (PZA) and its derivatives, which are related to "this compound," were synthesized and used as ligands in coordination chemistry, demonstrating potential applications in catalysis and material science (Erlandsson, Gonsalvi, Ienco, & Peruzzini, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXQMBITZDVAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





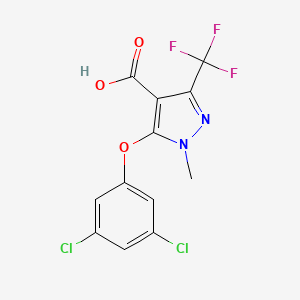
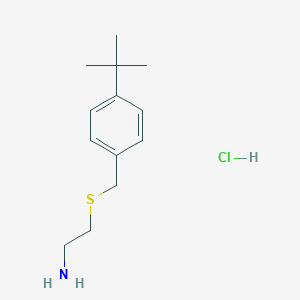
![1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)
![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
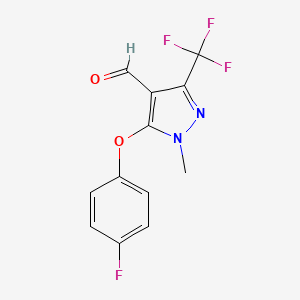
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)
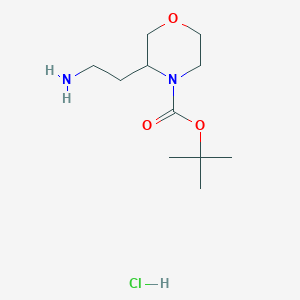

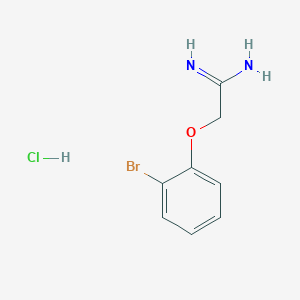
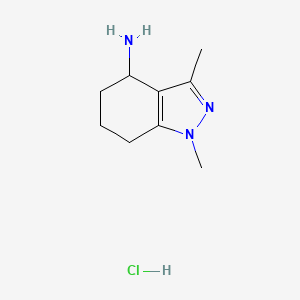
![2-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride](/img/structure/B6299239.png)
